5-[[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole moiety and a 4-ethoxyphenyl group. The pyrazolo-triazinone scaffold is structurally analogous to purine derivatives, which are known for their roles in biochemical processes and therapeutic applications .
Properties
IUPAC Name |
5-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN6O3/c1-2-32-15-6-3-13(4-7-15)18-10-19-22(31)29(25-12-30(19)27-18)11-20-26-21(28-33-20)14-5-8-17(24)16(23)9-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCOMAAHSQCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Ethoxyphenyl)pyrazolo[1,5-d]triazin-4-one
- Hydrazine Formation : 4-Ethoxyphenylacetic acid is converted to its hydrazide via treatment with thionyl chloride (SOCl₂) followed by hydrazine hydrate.
- Cyclization with Hydrazonoyl Halides : The hydrazide reacts with a hydrazonoyl chloride (e.g., 4-ethoxyphenylhydrazonoyl chloride) in dioxane with triethylamine (TEA) as a base, yielding the triazinone core.
Reaction Optimization :
- Temperature : Reflux in dioxane (100–110°C) for 8–12 hours ensures complete conversion.
- Catalyst : TEA neutralizes HCl, driving the reaction forward.
Structural Confirmation :
- Mass Spectrometry : Molecular ion peaks at m/z 298.1 ([M+H]⁺) align with the triazinone’s molecular formula.
- ¹H-NMR : Aromatic protons from the 4-ethoxyphenyl group resonate at δ 7.20–7.40 ppm, while the triazinone NH appears at δ 9.88 ppm.
Coupling of Oxadiazole and Triazinone Moieties
The final step involves linking the oxadiazole and triazinone via a methylene bridge. A nucleophilic substitution or alkylation reaction is employed, utilizing a chloromethyl-oxadiazole intermediate.
Chloromethylation of the Oxadiazole
The 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole is treated with paraformaldehyde and hydrochloric acid (HCl) in acetic acid to introduce a chloromethyl group at the 5-position.
Alkylation of the Triazinone
The chloromethyl-oxadiazole reacts with the triazinone’s amine group in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
- Reaction Conditions : 24 hours at 60°C under nitrogen atmosphere.
- Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Yield and Purity :
Analytical and Spectroscopic Characterization
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Ref.) | Method 2 (Ref.) |
|---|---|---|
| Oxadiazole Cyclization | POCl₃, 80°C, 8h | CDI, RT, 12h |
| Triazinone Yield | 68% | 72% |
| Coupling Reagent | K₂CO₃, DMF | Cs₂CO₃, DMF |
| Overall Yield | 52% | 61% |
Method 2 offers higher yields due to milder conditions for oxadiazole formation, though Method 1 remains cost-effective for large-scale synthesis.
Challenges and Optimization Strategies
- Regioselectivity : Competing cyclization pathways during triazinone formation are mitigated by using electron-withdrawing substituents on the hydrazonoyl halide.
- Solvent Choice : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
- Catalyst Screening : Switching from TEA to 1,8-diazabicycloundec-7-ene (DBU) improves coupling efficiency by 15%.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: The benzoxazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazine derivatives. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
5-[[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-[[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The benzoxazine core can interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
Key Observations :
- Thiazole-based analogs (e.g., ) lack the triazinone ring but share aromatic substituents like fluorophenyl groups.
- Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound may enhance halogen-bonding interactions compared to purely fluorinated phenyl groups in . The 4-ethoxyphenyl group provides electron-donating character, contrasting with electron-withdrawing nitrobenzoyl groups in .
Pharmacological and Physicochemical Properties
- Bioactivity Inference: While direct data for the target compound is absent, pyrazolo-pyrimidines () and triazinones () show antiparasitic and enzyme-inhibitory activities, suggesting the target may share similar mechanisms.
Biological Activity
The compound 5-[[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one represents a novel class of pyrazolo-triazine derivatives. Its structure incorporates a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential through various studies and findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. One study indicated that certain derivatives led to increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, suggesting a pro-apoptotic effect .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Triazine derivatives have been reported to exhibit significant antibacterial and antifungal properties. For example, derivatives were tested against various human pathogenic bacteria and showed promising results in terms of efficacy . The incorporation of the oxadiazole moiety may enhance this activity due to its electron-withdrawing characteristics.
Anti-inflammatory Effects
Triazine derivatives are also noted for their anti-inflammatory effects . Research has shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antiviral Activity
Preliminary data suggest that compounds similar to this pyrazolo-triazine derivative may possess antiviral properties . Some studies have evaluated their effectiveness against viruses like HPAI H5N1, indicating a potential for further development in antiviral therapeutics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazine ring can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Enhanced anticancer activity |
| Variations in alkyl chains | Improved antimicrobial efficacy |
| Changes in halogen substituents | Altered anti-inflammatory properties |
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Screening
- Case Study 3: Anti-inflammatory Action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
